![molecular formula C23H20ClNO2 B2817261 2-苄基-5-[(4-氯苯基)甲氧基]-3,4-二氢异喹啉-1-酮 CAS No. 850905-34-9](/img/structure/B2817261.png)
2-苄基-5-[(4-氯苯基)甲氧基]-3,4-二氢异喹啉-1-酮
货号 B2817261
CAS 编号:
850905-34-9
分子量: 377.87
InChI 键: PFOZPANQDIPRMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the chlorophenyl group could be added through a nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorophenyl groups are both aromatic, meaning they contain a ring of carbon atoms with delocalized electrons . The methoxy group is a common ether group, and the isoquinolinone group is a type of heterocyclic compound.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of these functional groups. For example, the benzyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might increase its stability and rigidity, while the ether group could influence its polarity and solubility .科学研究应用
合成和化学性质:
- 陈战国 (2008) 研究了一种合成 3,4-二氢-异喹啉-1(2H)-酮衍生物的新方法,这可能有助于开发具有潜在生物活性的新化合物 (陈战国, 2008).
- Berk Mujde 等人 (2011) 报告了一种制备 3,4-二氢异喹啉-1(2H)-酮骨架的新方法,该骨架是异喹啉生物碱中的一个关键结构,突出了其在合成化学中的相关性 (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
潜在的生物学应用:
- O. V. Surikova 等人 (2017) 合成了 3,4-二氢异喹啉的衍生物,并发现这些化合物表现出驱虫和弱杀虫活性,表明它们在害虫防治和驱虫剂中的潜在用途 (O. V. Surikova, A. G. Mikhailovskii, B. Y. Syropyatov, A. S. Yusov, 2017).
药理特性:
- Satoshi Doi 等人 (1997) 探讨了 Bischler-Napieralski 异喹啉合成,这对于理解异喹啉衍生物的药理特性非常重要 (Satoshi Doi, N. Shirai, Yoshiro. Sato, 1997).
- J. Berry 等人 (1997) 合成了 5-取代的异喹啉-1-酮,并研究了它们作为生物还原活化前药的潜力,表明在癌症治疗的靶向药物递送中应用 (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).
作用机制
未来方向
属性
IUPAC Name |
2-benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZPANQDIPRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)
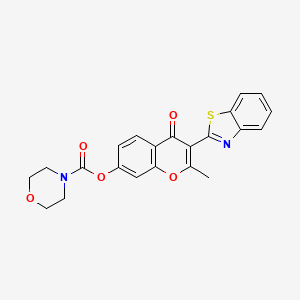
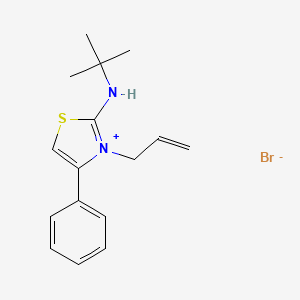
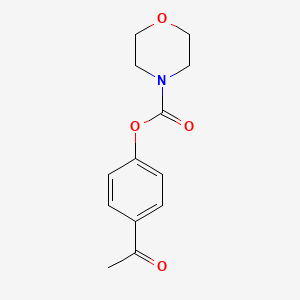
![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
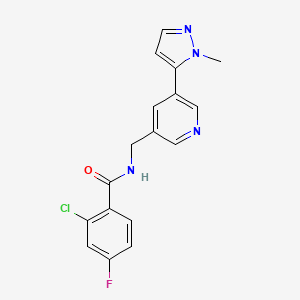
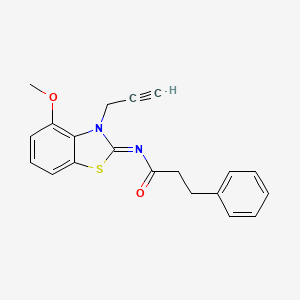
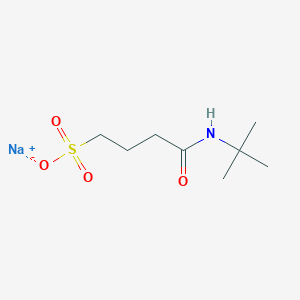
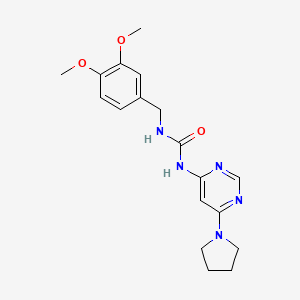

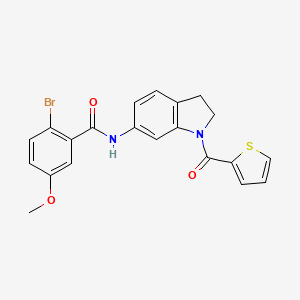
![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)